molecular formula C8H10N2O4 B13975048 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol CAS No. 221349-78-6

2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol

Cat. No.: B13975048
CAS No.: 221349-78-6
M. Wt: 198.18 g/mol
InChI Key: ZNZHGKLKTUBXKN-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a pyridine ring.

Preparation Methods

The synthesis of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol typically involves several steps. One common synthetic route includes the nitration of 2-methoxy-6-methylpyridine, followed by the reduction of the nitro group to form the corresponding amine. The final step involves the oxidation of the amine to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Properties

CAS No.

221349-78-6

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2-methoxy-6-methyl-3-nitropyridin-4-yl)methanol

InChI

InChI=1S/C8H10N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3,11H,4H2,1-2H3

InChI Key

ZNZHGKLKTUBXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])CO

Origin of Product

United States

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